MFCD15142017
Description
MFCD15142017 (CAS No. 1313054-32-8) is a synthetic organic compound with the molecular formula C₃₃H₃₈N₄O₇S and a molecular weight of 634.74 g/mol . Its IUPAC name is (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)butanoic acid. The compound features two critical functional groups:
Fluorenylmethoxycarbonyl (Fmoc): A widely used protecting group in peptide synthesis to shield amino groups during solid-phase assembly .
Sulfonylguanidine: A moiety often associated with protease inhibition and bioactivity modulation, particularly in targeting arginine-rich binding sites .
Its structure suggests applications in medicinal chemistry, such as peptidomimetic drug development or enzyme inhibitor design.
Properties
IUPAC Name |
4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-16-33(4,5)44-28(18)25)45(41,42)37-31(34)35-15-14-27(30(38)39)36-32(40)43-17-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26/h6-13,26-27H,14-17H2,1-5H3,(H,36,40)(H,38,39)(H3,34,35,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUFWFESGQUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-norArg(Pbf)-OH typically involves several steps:
Protection of the Guanidine Group: The guanidine group of D-norarginine is protected using the Pbf group. This step is crucial to prevent side reactions during subsequent steps.
Fmoc Protection: The N-terminus of the protected D-norarginine is then protected with the Fmoc group. This is usually achieved using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of Fmoc-D-norArg(Pbf)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Automated Synthesis: Automated peptide synthesizers are often employed to streamline the process and ensure consistency.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-norArg(Pbf)-OH undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Pbf group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and TFA for Pbf removal.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are commonly used for peptide coupling.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Fmoc-D-norArg(Pbf)-OH is incorporated at desired positions.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-D-norArg(Pbf)-OH is used extensively in solid-phase peptide synthesis (SPPS). It allows for the efficient and selective incorporation of D-norarginine into peptides, which can be used to study protein structure and function.
Biology
In biological research, peptides containing D-norarginine are used to investigate enzyme-substrate interactions, protein-protein interactions, and receptor binding studies.
Medicine
In medicine, peptides synthesized using Fmoc-D-norArg(Pbf)-OH are explored for their therapeutic potential. These peptides can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.
Industry
In the pharmaceutical industry, Fmoc-D-norArg(Pbf)-OH is used in the development of peptide-based drugs. It is also employed in the production of diagnostic peptides and peptide-based biomaterials.
Mechanism of Action
The mechanism of action of peptides containing Fmoc-D-norArg(Pbf)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The Pbf group ensures that the guanidine group remains protected during synthesis, allowing for precise incorporation into the peptide chain.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD15142017, we compare it with structurally and functionally analogous compounds. Key comparison criteria include molecular weight , functional groups , applications , and analytical characterization (Table 1).
Table 1: Comparison of this compound with Similar Compounds
Structural and Functional Analysis
Fmoc-Lys(Boc)-OH :
- Shares the Fmoc group with this compound but lacks the sulfonylguanidine moiety.
- Used for lysine side-chain protection in peptides. Its lower molecular weight (468.55 vs. 634.74) limits its utility in complex peptidomimetics .
Nα-Fmoc-Nδ-Tos-L-Arg: Contains a tosyl-protected arginine side chain, analogous to the sulfonylguanidine in MFCD15142015.
Benzamidine :
- A simple amidine compound lacking the Fmoc group but sharing protease-inhibitory functionality.
- Demonstrates the importance of the guanidine group in enzyme binding, though it lacks the structural complexity of this compound .
Analytical Characterization
- This compound : Requires advanced techniques like high-resolution mass spectrometry (HRMS) and 2D NMR to confirm its stereochemistry and purity due to its large size and multiple chiral centers .
- Simpler analogs (e.g., benzamidine) are validated via basic methods like X-ray crystallography or elemental analysis .
Research Findings and Limitations
- Synthetic Challenges : The pentamethyl-dihydrobenzofuran-sulfonyl group in this compound introduces synthetic complexity, requiring multi-step reactions and rigorous purification .
- Bioactivity Potential: Preliminary studies on similar sulfonylguanidine compounds suggest anti-inflammatory and antiviral properties, but this compound’s specific bioactivity remains unverified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
